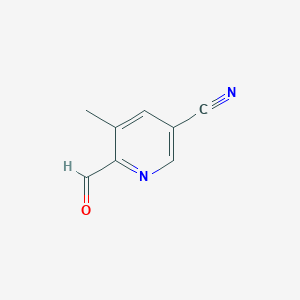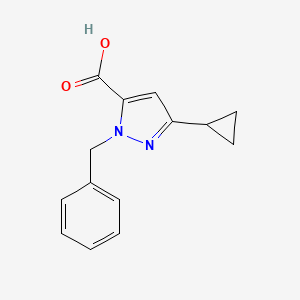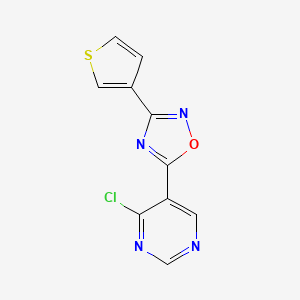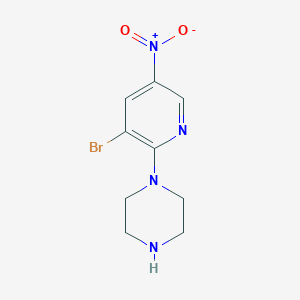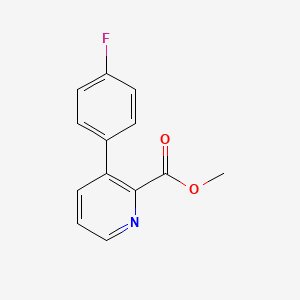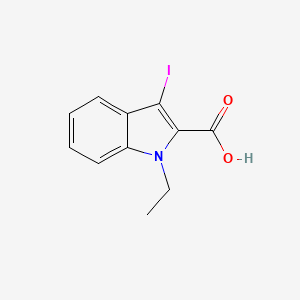
3,3,7-Trifluoroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,7-Trifluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. The presence of trifluoromethyl groups in its structure enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7-Trifluoroindolin-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: 3,3,7-Trifluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated indole derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to different functionalized products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
科学的研究の応用
3,3,7-トリフルオロインドリン-2-オンは、科学研究において幅広い用途があります。
化学: より複雑なフッ素化化合物を合成するためのビルディングブロックとして使用されます。
生物学: この化合物の生物学的活性は、酵素相互作用や細胞プロセスを研究するための候補となります。
医学: 安定性と効力を高めた薬物を開発するための、医薬品中間体としての可能性が探求されています。
工業: この化合物は、熱安定性や劣化に対する耐性などの独特の特性を備えた先進材料の開発に使用されます。
作用機序
3,3,7-トリフルオロインドリン-2-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、これらの標的への化合物の結合親和性を高め、生物学的活性を高めます。含まれる経路には、特定の酵素の阻害や受容体活性の調節が含まれ、治療の可能性に貢献しています。
類似化合物:
- 3,3-ジフルオロインドリン-2-オン
- 3,3,7-トリフルオロインドール
- 3,3,7-トリフルオロインドール-2-カルボン酸
比較: 類似の化合物と比較して、3,3,7-トリフルオロインドリン-2-オンは、独特のトリフルオロメチル化パターンにより際立っており、化学的および生物学的特性を際立たせています。3つのトリフルオロメチル基の存在は、その安定性と親油性を高め、医薬品化学や材料科学における特定の用途に適しています。
類似化合物との比較
- 3,3-Difluoroindolin-2-one
- 3,3,7-Trifluoroindole
- 3,3,7-Trifluoroindole-2-carboxylic acid
Comparison: Compared to similar compounds, 3,3,7-Trifluoroindolin-2-one stands out due to its unique trifluoromethylation pattern, which imparts distinct chemical and biological properties. The presence of three trifluoromethyl groups enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
特性
分子式 |
C8H4F3NO |
|---|---|
分子量 |
187.12 g/mol |
IUPAC名 |
3,3,7-trifluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4F3NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) |
InChIキー |
UPWHBHPSEJYCDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
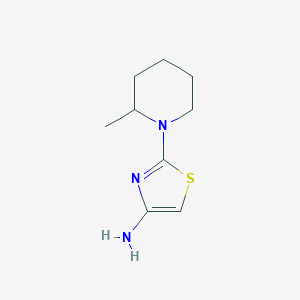

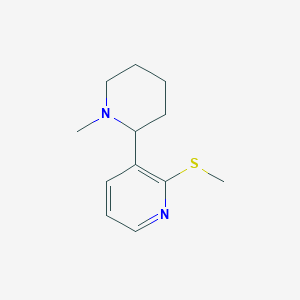
![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
